molecular formula C13H13N3O2S B8394858 5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine

5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine

Cat. No.: B8394858
M. Wt: 275.33 g/mol
InChI Key: RQLCBBYMLQLROH-UHFFFAOYSA-N
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Description

5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine is an organic compound that belongs to the class of phenylalkylamines This compound is characterized by the presence of a nitro group, a methylthio group, and a pyridin-3-ylmethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine typically involves multi-step organic reactions. One common approach is the nitration of aniline derivatives followed by the introduction of the methylthio group and the pyridin-3-ylmethyl group. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions include amino derivatives, sulfoxides, sulfones, and various substituted aromatic compounds.

Scientific Research Applications

5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylthio group can be oxidized, leading to the formation of reactive oxygen species that can induce oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    2-nitroaniline: Similar in structure but lacks the methylthio and pyridin-3-ylmethyl groups.

    4-nitroaniline: Another nitroaniline derivative with different substitution patterns.

    N-(pyridin-3-ylmethyl)aniline: Lacks the nitro and methylthio groups.

Uniqueness

5-(methylthio)-2-nitro-N-(pyridin-3-ylmethyl)benzenamine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the nitro and methylthio groups, along with the pyridin-3-ylmethyl moiety, makes it a versatile compound for various synthetic and research purposes.

Properties

Molecular Formula

C13H13N3O2S

Molecular Weight

275.33 g/mol

IUPAC Name

5-methylsulfanyl-2-nitro-N-(pyridin-3-ylmethyl)aniline

InChI

InChI=1S/C13H13N3O2S/c1-19-11-4-5-13(16(17)18)12(7-11)15-9-10-3-2-6-14-8-10/h2-8,15H,9H2,1H3

InChI Key

RQLCBBYMLQLROH-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)[N+](=O)[O-])NCC2=CN=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2,4-difluoro-1-nitrobenzene (2 g, 0.012 mol) in DMSO (60 ml) was added K2CO3 (5.2 g, 0.037 mol). Then pyridin-3-ylmethanamine (1.05 g, 0.013 mol) was added drop wise and the resulting solution was continued to stir at room temperature for 6 h. After complete conversion of 2,4-difluoro-1-nitrobenzene monitored by MS sodium thio-methoxide (1.2 g, 0.013 mol) was added and heated at 60° C. for the next 12 h. The reaction was diluted with ice cold water and extracted with ethyl acetate (3×100 ml). The combined organic layers were washed with brine dried over Na2SO4 and concentrated under vacuum to afford the crude compound which was purified by chromatography to obtain title compound 5-(methyl-thio)-2-nitro-N-(pyridin-3-ylmethyl)aniline as a yellow solid. 1H NMR (400 MHz, CDCl3), δ: 8.65 (s, 1H), 8.58 (s, 2H), 8.11-8.09 (d, J=9.2 Hz, 1H), 7.69-7.67 (d, J=7.6 Hz, 1H), 7.33-7.29 (m, 1H), 6.54-6.51 (dd, J=7.2 Hz, J=1.6 Hz, 1H), 6.43 (s, 1H), 4.58-4.57 (d, J=5.6 Hz, 2H), 2.48 (s, 3H). MS (M+1): 276.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Four

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